![molecular formula C17H25FN4O4S B2918445 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034397-25-4](/img/structure/B2918445.png)
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
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Description
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C17H25FN4O4S and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
P2X7 Antagonist for Mood Disorders
A pivotal study developed a dipolar cycloaddition reaction to access novel P2X7 antagonists, including compounds with a similar structural motif to the compound . These compounds demonstrated robust P2X7 receptor occupancy at low doses in rats. One particular compound showed notable solubility and tolerability in preclinical species and was advanced into phase I clinical trials to assess safety and tolerability in healthy human subjects before proof of concept studies for the treatment of mood disorders (Chrovian et al., 2018).
5-HT1A Receptor Agonists for Antidepressant Potential
Research on derivatives of 2-pyridinemethylamine, which include structural features similar to the compound of interest, focused on improving oral bioavailability and demonstrated enhanced 5-HT1A agonist activity in rats after oral administration. These derivatives were found to bind with higher affinity and selectivity to 5-HT1A receptors, displaying potent 5-HT1A agonist activity in vitro and in vivo, highlighting their marked antidepressant potential (Vacher et al., 1999).
Antimicrobial Activity
Another study synthesized new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which share a functional group with the compound . These derivatives were evaluated for in vitro antibacterial and antifungal activities, with some exhibiting good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting potential as antimicrobial agents (Mallesha & Mohana, 2014).
Chemical Synthesis and Structural Analysis
A significant contribution to the understanding of similar compounds involves the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. These studies confirm the structures through various spectroscopic methods and X-ray diffraction, providing insights into the molecular structures, electrostatic potential, and physicochemical properties, relevant for the development of novel pharmaceuticals (Huang et al., 2021).
properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O4S/c1-3-14-15(18)16(20-11-19-14)26-13-6-7-21(10-13)17(23)12-4-8-22(9-5-12)27(2,24)25/h11-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQCAGBIYURPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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